3-(2-Morpholin-4-YL-ethoxy)-benzoic acid - 219935-32-7

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

Catalog Number: EVT-456226
CAS Number: 219935-32-7
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Esterification: Reacting with alcohols under acidic conditions can yield the corresponding esters. []
  • Amide formation: Reacting with amines in the presence of a coupling reagent can form amides. []
  • Complexation: The carboxylic acid group and morpholine nitrogen can potentially coordinate with metal ions to form complexes. []
Mechanism of Action
  • Hydrogen bonding: The carboxylic acid and ether oxygen can act as hydrogen bond acceptors, while the morpholine nitrogen can act as a hydrogen bond donor. []
  • Hydrophobic interactions: The aromatic ring and the ethoxy linker contribute to hydrophobic interactions. []
  • Chelation: As mentioned before, the molecule can potentially chelate metal ions, impacting biological processes or acting as a catalyst. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of both polar (carboxylic acid, ether, morpholine) and non-polar (aromatic ring) groups suggests potential solubility in a range of solvents, depending on pH. []
Applications
  • Antimicrobial agents: Derivatives of 4-(furan-2-yl)benzoic acid containing a pyrazolone ring have shown potent inhibitory activity against xanthine oxidase, suggesting potential as therapeutic agents for hyperuricemia. []
  • Anti-cancer agents: Compounds with a 2-(2-morpholin-4-yl-ethoxy)phenyl substituent attached to a pyrazole ring displayed promising anti-breast cancer activity. []
  • PPAR agonists: Compounds with a 4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl substituent linked to a pyrazole ring exhibited potent p38α MAP kinase inhibitory activity, proving beneficial for treating autoimmune diseases. []
  • FLT3 inhibitors: Compounds featuring a 7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl moiety have been identified as potent and selective FLT3 inhibitors for AML treatment. []
Future Directions
  • Synthesis optimization: Exploring different synthetic routes and optimizing reaction conditions to improve yield and purity. []
  • Comprehensive characterization: Determining its physical and chemical properties like melting point, boiling point, solubility, spectroscopic features (NMR, IR), and crystal structure. []
  • Biological activity screening: Evaluating its potential in various biological assays, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition assays, to identify promising bioactivities. []
  • Structure-activity relationship studies: Synthesizing and evaluating derivatives of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid with modifications to the morpholine ring, linker, or benzoic acid core to understand the impact of structural changes on activity and optimize for desired applications. []
  • Exploring applications in materials science: Investigating its potential as a building block for metal-organic frameworks (MOFs) or other functional materials due to its potential for coordination and hydrogen bonding interactions. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound was synthesized and evaluated for its anti-breast cancer activity. It showed better anticancer activity against MCF7 cells than the standard drug 4-hydroxytamoxifen. This improved activity is attributed to a new cationic interaction with Trp383 and a hydrogen bonding interaction with Phe404 in the active site of ERα, which are not observed with 4-hydroxytamoxifen. []

Relevance: This compound shares a core structure with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, featuring a morpholine ring connected to a phenyl ring via an ethoxy linker. The difference lies in the substitution on the phenyl ring. In this compound, a pyrazole-1-yl-benzenesulfonamide moiety replaces the carboxylic acid group present in 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This structural modification significantly contributes to its enhanced anti-breast cancer activity. []

1-[2-(2-Morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-propane-1,3-dione

Compound Description: This compound, a morpholine-substituted β-diketone, serves as a crucial intermediate in synthesizing 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide. It undergoes a cyclocondensation reaction with 4-hydrazinobenzenesulfonamide hydrochloride to yield the final compound. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, currently in clinical trials for treating autoimmune diseases. Studies on its structure-activity relationship (SAR) have revealed key structural features responsible for its activity. For example, the tert-butyl group is crucial for binding by occupying a lipophilic domain in the kinase, exposed upon rearrangement of the activation loop. []

Relevance: BIRB 796 and 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid share a 2-morpholin-4-yl-ethoxy moiety in their structures. This shared element highlights the potential importance of this structural motif in interacting with biological targets, despite the compounds having different overall structures and activities. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), currently undergoing phase II clinical trials for treating AML. This compound was derived from a series of compounds, improving upon earlier analogs with suboptimal aqueous solubility and oral pharmacokinetics. []

Relevance: Similar to BIRB 796, AC220 shares the 2-morpholin-4-yl-ethoxy structural motif with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, indicating the potential versatility of this group in medicinal chemistry and its ability to interact with various biological targets. []

{3-[2(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl} phosphonic acid

Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist. It shows promise in treating conditions like emesis and inflammatory diseases. Notably, a specific process for its preparation is detailed, highlighting its pharmaceutical significance. [, ]

Relevance: While this compound shares the morpholine ring structure with 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, it differs significantly in its core structure and functionality. The presence of trifluoromethyl, fluorophenyl, and phosphonic acid groups in this compound underscores the diverse chemical space explored in drug development and the specific structural features contributing to different biological activities. [, ]

Properties

CAS Number

219935-32-7

Product Name

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10H,4-9H2,(H,15,16)

InChI Key

VWYBZJICHYTQGB-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.